molecular formula C10H11FO2 B3000820 Methyl 3-fluoro-2-phenylpropanoate CAS No. 186700-31-2

Methyl 3-fluoro-2-phenylpropanoate

Cat. No.: B3000820
CAS No.: 186700-31-2
M. Wt: 182.194
InChI Key: IZZGFHILVLGABS-UHFFFAOYSA-N
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Safety and Hazards

Methyl 3-fluoro-2-phenylpropanoate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-2-phenylpropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-fluoro-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Properties

IUPAC Name

methyl 3-fluoro-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZGFHILVLGABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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